2-[(1-Adamantylcarbonyl)amino]butanoic acid
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Overview
Description
2-[(1-Adamantylcarbonyl)amino]butanoic acid is a biochemical compound used in proteomics research. It has the molecular formula C15H23NO3 and a molecular weight of 265.35 . This compound is part of the adamantane derivatives family, which are known for their unique cage-like structure and high stability .
Preparation Methods
The synthesis of 2-[(1-Adamantylcarbonyl)amino]butanoic acid involves several steps. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one . Industrial production methods often involve the oxidative dehydrogenation of adamantanes in the presence of iodine and other oxidants .
Chemical Reactions Analysis
2-[(1-Adamantylcarbonyl)amino]butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine for oxidative dehydrogenation and various ketones for substitution reactions . Major products formed from these reactions include dehydroadamantanes and adamantylidene derivatives .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a starting material for the synthesis of various functional adamantane derivatives, monomers, and high-energy fuels . In biology and medicine, it is used in the development of bioactive compounds and pharmaceuticals . In industry, it is utilized in the production of thermally stable and high-energy fuels and oils .
Mechanism of Action
The mechanism of action of 2-[(1-Adamantylcarbonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its bioactive properties . detailed information on its exact molecular targets and pathways is still under investigation .
Comparison with Similar Compounds
2-[(1-Adamantylcarbonyl)amino]butanoic acid is unique due to its adamantane core, which provides high stability and reactivity. Similar compounds include other adamantane derivatives such as 1,3-dehydroadamantane and 1-(2-adamantylidene)naphthalene . These compounds share similar structural features but differ in their specific functional groups and reactivity .
Properties
Molecular Formula |
C15H23NO3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-(adamantane-1-carbonylamino)butanoic acid |
InChI |
InChI=1S/C15H23NO3/c1-2-12(13(17)18)16-14(19)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-12H,2-8H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
AZJDFLHTYFTMQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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